molecular formula C5H6N6OS B8410827 2-Aminopurine-6-sulfinamide

2-Aminopurine-6-sulfinamide

Cat. No.: B8410827
M. Wt: 198.21 g/mol
InChI Key: NAMNWUKDCSOQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 2-Aminopurine-6-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-9H-purine-6-sulfenamide yields this compound .

Properties

Molecular Formula

C5H6N6OS

Molecular Weight

198.21 g/mol

IUPAC Name

2-amino-7H-purine-6-sulfinamide

InChI

InChI=1S/C5H6N6OS/c6-5-10-3-2(8-1-9-3)4(11-5)13(7)12/h1H,7H2,(H3,6,8,9,10,11)

InChI Key

NAMNWUKDCSOQJR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)S(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminopurine-6-sulfenamide 2 (182 mg, 1 mmol) was suspended in EtOH (100 mL) and cooled to 0° C. m-Chloroperoxybenzoic acid (85%, 200 mg, 1 mmol) was added portionwise during 1 h with stirring, and stirring continued for additional 30 min. After filtration, the filtrate was concentrated to half the volume in vacuo. Ethyl ether (50 mL) was added and allowed to stand in a refrigerator overnight. The precipitate was collected by filtration and washed with ether to obtain 115 mg (58%) of the desired compound, mp. >250° C., : UV λmax (pH 1) 332 nm (ε 4,600) 240 nm (sh): λmax (pH 7) 326 nm (ε 4,500): λmax (pH 11) 326 nm (ε 4,200), 283 nm (ε 2,800): IR(KBr): 1140 (SO) cm-1 : 1H NMR (DMSO-d6): δ 6.59 (br s, 2,--SONH2, exchangeable in D2O), 6.57 (br s, 2, NH2, exchangeable in D2O), 8.12 (s, 1, C8H), 12.50 (br s, 1, NH, exchangeable in D2O). Anal. Calcd for C5H6N6OS (198.21): C, 30.30: H, 3.05: N, 42.40: S, 16.18. Found: C, 30.02: H, 2.82: N, 42.64: S, 15.97.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
58%

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